1-(Pyrazin-2-yl)cyclopropanamine hydrochloride

CAS No.: 1255099-26-3

Cat. No.: VC2863712

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255099-26-3 |

|---|---|

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | 1-pyrazin-2-ylcyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h3-5H,1-2,8H2;1H |

| Standard InChI Key | WEQAMYSTBVCBCF-UHFFFAOYSA-N |

| SMILES | C1CC1(C2=NC=CN=C2)N.Cl |

| Canonical SMILES | C1CC1(C2=NC=CN=C2)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

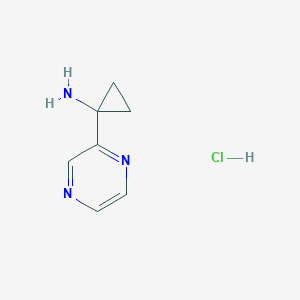

1-(Pyrazin-2-yl)cyclopropanamine hydrochloride is characterized by a cyclopropane structure fused with a pyrazine ring, forming a unique molecular arrangement that contributes to its distinctive properties . The compound exists as a hydrochloride salt, which significantly influences its behavior in solution and enhances its water solubility compared to its free base form . This structural configuration plays a crucial role in determining its reactivity patterns and potential biological interactions.

The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1255099-26-3 |

| Molecular Formula | C7H10ClN3 |

| Molecular Weight | 171.63 g/mol |

| IUPAC Name | 1-(Pyrazin-2-yl)cyclopropan-1-amine hydrochloride |

| InChI | InChI=1S/C7H9N3.ClH/c8-7(1-2-7)6-5-9-3-4-10-6;/h3-5H,1-2,8H2;1H |

| SMILES | Cl.N=1C=CN=C(C1)C2(N)CC2 |

The molecular structure features a cyclopropane ring with an amine group and a pyrazine ring attachment, forming the hydrochloride salt . The pyrazine component, a six-membered heterocyclic structure containing two nitrogen atoms, contributes significantly to the compound's chemical behavior and potential biological activity.

Applications and Biological Significance

Role in Protein Degradation

1-(Pyrazin-2-yl)cyclopropanamine hydrochloride is classified within the product family of "Protein Degrader Building Blocks," suggesting its utility in the development of compounds that can selectively degrade specific proteins . This application area has gained significant attention in recent pharmaceutical research, particularly in the development of targeted protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues.

The structural features of the compound, particularly the combination of a cyclopropane ring with a pyrazine group, likely contribute to its functionality in protein degradation contexts. The pyrazine group, being a nitrogen-containing heterocycle, can participate in hydrogen bonding and π-stacking interactions that are crucial for molecular recognition in biological systems .

Chemical Reactivity and Synthesis Considerations

Reactivity Patterns

The reactivity of 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride is influenced by several key structural elements. The primary amine functionality provides a nucleophilic center that can participate in various reactions, including acylation, alkylation, and condensation processes. The cyclopropane ring, being a strained system, introduces unique reactivity patterns that can be exploited in chemical transformations. Additionally, the pyrazine heterocycle offers potential sites for electrophilic attack and coordination with metal centers.

As a hydrochloride salt, the compound's amine group exists in a protonated form, which modifies its nucleophilicity compared to the free base. This protonation state affects the compound's reactivity profile and must be considered when planning chemical transformations involving this building block.

| Specification | Value |

|---|---|

| Purity | Minimum 97% |

| Form | Solid |

| Storage Condition | Room temperature |

| Typical Quantity | Available in quantities from 100 mg to 1 gram |

| Usage Restrictions | For professional research and manufacturing only |

Suppliers such as Aladdin Scientific offer the compound with a minimum purity of 97%, suitable for research applications . The commercial availability in smaller quantities (100 mg, 250 mg, 1 gram) suggests its primary use in research settings rather than large-scale industrial production at present.

Future Research Perspectives

Expanding Applications in Drug Discovery

The classification of 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride as a protein degrader building block positions it within an exciting and rapidly evolving area of pharmaceutical research. The targeted protein degradation field has seen remarkable growth in recent years, with technologies like PROTACs offering new approaches to addressing previously "undruggable" targets.

Future research might explore the specific protein targets that can be addressed using derivatives incorporating this building block. The optimization of linker chemistry, E3 ligase binding groups, and target protein binding moieties represents fertile ground for structure-activity relationship studies incorporating this compound.

Structure-Activity Relationship Studies

The unique combination of cyclopropane and pyrazine structural elements in 1-(Pyrazin-2-yl)cyclopropanamine hydrochloride provides a valuable scaffold for structure-activity relationship (SAR) studies. Systematic modification of the basic structure could yield insights into:

-

The importance of the cyclopropane ring strain for biological activity

-

The optimal substitution patterns on the pyrazine ring

-

The role of the amine functionality and potential modifications

-

The effects of various salt forms on solubility and bioavailability

Such studies could contribute to the development of more potent and selective compounds for various biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume